molecular formula C14H20N4O2 B12230957 N-[(1,4-dioxan-2-yl)methyl]-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine

N-[(1,4-dioxan-2-yl)methyl]-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12230957
M. Wt: 276.33 g/mol
InChI Key: GAVLCMGFHIUJCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1,4-dioxan-2-yl)methyl]-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that features a unique combination of a dioxane ring and a pyrazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,4-dioxan-2-yl)methyl]-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps:

    Formation of the Dioxane Ring: The dioxane ring can be synthesized through the reaction of ethylene glycol with formaldehyde under acidic conditions.

    Attachment of the Dioxane Ring to the Pyrazolopyrimidine Core: This step involves the reaction of the dioxane derivative with a pyrazolopyrimidine precursor in the presence of a suitable base, such as sodium hydride, to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1,4-dioxan-2-yl)methyl]-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the dioxane ring or the pyrazolopyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(1,4-dioxan-2-yl)methyl]-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals.

    Materials Science: Use in the synthesis of novel polymers with unique properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-[(1,4-dioxan-2-yl)methyl]-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1,4-dioxan-2-yl)methyl]-N-methylprop-2-enamide
  • 1,4-dioxan-2-yl-N-methylmethanamine hydrochloride

Uniqueness

N-[(1,4-dioxan-2-yl)methyl]-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its unique combination of a dioxane ring and a pyrazolopyrimidine core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H20N4O2

Molecular Weight

276.33 g/mol

IUPAC Name

N-(1,4-dioxan-2-ylmethyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C14H20N4O2/c1-10-7-14(18-13(15-10)6-11(2)16-18)17(3)8-12-9-19-4-5-20-12/h6-7,12H,4-5,8-9H2,1-3H3

InChI Key

GAVLCMGFHIUJCV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2N(C)CC3COCCO3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.